molecular formula C10H13ClO3S B1531257 2-(4-Ethylphenoxy)ethanesulfonyl chloride CAS No. 1018288-26-0

2-(4-Ethylphenoxy)ethanesulfonyl chloride

Cat. No.: B1531257
CAS No.: 1018288-26-0
M. Wt: 248.73 g/mol
InChI Key: MLAMBUTUGUYMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylphenoxy)ethanesulfonyl chloride is a useful research compound. Its molecular formula is C10H13ClO3S and its molecular weight is 248.73 g/mol. The purity is usually 95%.
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Mechanism of Action

Sulfonyl Chlorides

Sulfonyl chlorides are a class of organic compounds sharing a common functional group commonly represented as -SO2Cl. The sulfonyl chloride functional group is characterized by the sulfur atom bonded to two oxygen atoms (double bonds), and one chlorine atom. They are known for their role as reactive intermediates in the synthesis of various chemical compounds, including sulfonyl derivatives and sulfonamides .

Mode of Action

Sulfonyl chlorides are typically electrophilic at sulfur, meaning they have a tendency to react with nucleophiles. This reactivity is often utilized in organic synthesis. For example, sulfonyl chlorides can react with amines to produce sulfonamides, or with alcohols to produce sulfonate esters .

Pharmacokinetics

As with all chemicals, these properties would be influenced by factors such as the compound’s chemical structure, the route of administration, and the dose .

Result of Action

In general, the products of reactions involving sulfonyl chlorides (such as sulfonamides and sulfonate esters) have a wide range of biological activities and are found in many pharmaceuticals .

Action Environment

The action, efficacy, and stability of “2-(4-Ethylphenoxy)ethanesulfonyl chloride” would be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors could affect the compound’s reactivity and the rate at which it undergoes chemical reactions .

Properties

IUPAC Name

2-(4-ethylphenoxy)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-2-9-3-5-10(6-4-9)14-7-8-15(11,12)13/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAMBUTUGUYMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.